molecular formula C26H18Cl2N2 B3826742 (E)-1-(2-CHLOROPHENYL)-N-{4'-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE

(E)-1-(2-CHLOROPHENYL)-N-{4'-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE

Cat. No.: B3826742
M. Wt: 429.3 g/mol
InChI Key: GQKVLCYBPQSKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2-CHLOROPHENYL)-N-{4’-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by the presence of chlorophenyl and biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-CHLOROPHENYL)-N-{4’-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves the condensation of 2-chlorobenzaldehyde with 4’-amino-[1,1’-biphenyl]-4-ylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-CHLOROPHENYL)-N-{4’-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(2-CHLOROPHENYL)-N-{4’-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(2-CHLOROPHENYL)-N-{4’-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction.

    Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules.

Uniqueness

(E)-1-(2-CHLOROPHENYL)-N-{4’-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[4-[4-[(2-chlorophenyl)methylideneamino]phenyl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2N2/c27-25-7-3-1-5-21(25)17-29-23-13-9-19(10-14-23)20-11-15-24(16-12-20)30-18-22-6-2-4-8-26(22)28/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKVLCYBPQSKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(E)-1-(2-CHLOROPHENYL)-N-{4'-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE
Reactant of Route 2
Reactant of Route 2
(E)-1-(2-CHLOROPHENYL)-N-{4'-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE
Reactant of Route 3
Reactant of Route 3
(E)-1-(2-CHLOROPHENYL)-N-{4'-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE
Reactant of Route 4
Reactant of Route 4
(E)-1-(2-CHLOROPHENYL)-N-{4'-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE
Reactant of Route 5
(E)-1-(2-CHLOROPHENYL)-N-{4'-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE
Reactant of Route 6
Reactant of Route 6
(E)-1-(2-CHLOROPHENYL)-N-{4'-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.